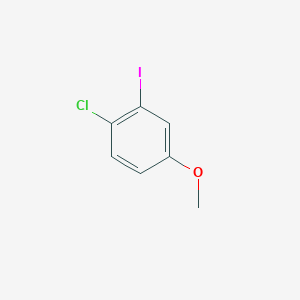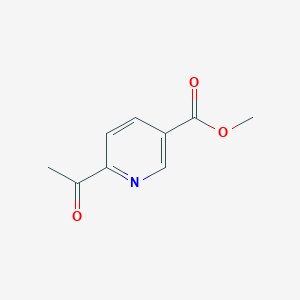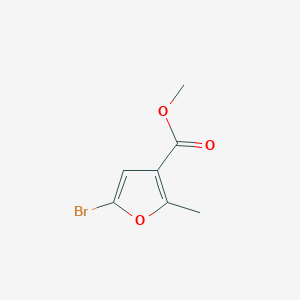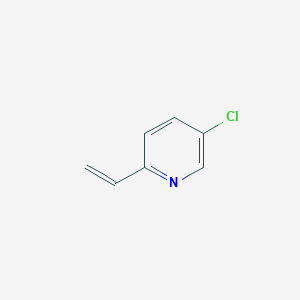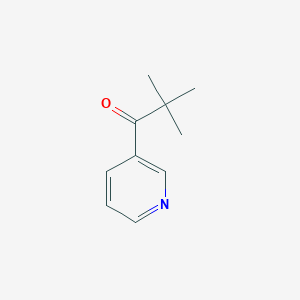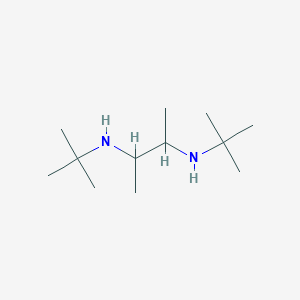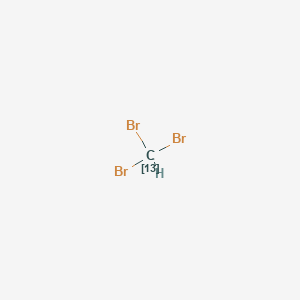
Bromoform-13C
Vue d'ensemble
Description
Bromoform-13C, also known as Tribromomethane-13C, is a stable isotope-labeled compound with the chemical formula 13CHBr3. It is a colorless liquid at room temperature, with a high refractive index and density. This compound is primarily used as a laboratory reagent and in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoform-13C can be synthesized through the haloform reaction, where acetone and sodium hypobromite react to form bromoform. The isotopic labeling is achieved by using 13C-labeled acetone in the reaction. Another method involves the electrolysis of potassium bromide in ethanol, where 13C-labeled ethanol is used .
Industrial Production Methods
Industrial production of this compound is limited due to its specialized applications. It is typically produced in small quantities for research purposes. The production involves the use of 13C-labeled starting materials and follows similar synthetic routes as described above .
Analyse Des Réactions Chimiques
Types of Reactions
Bromoform-13C undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Addition Reactions: It can add to carbon-carbon and carbon-heteroatom multiple bonds, forming brominated compounds.
Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Addition Reactions: Metal catalysts such as palladium or nickel are often used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of compounds like dibromomethane or bromochloromethane.
Addition: Formation of brominated olefins and other brominated compounds.
Oxidation and Reduction: Formation of various brominated alcohols, acids, and hydrocarbons
Applications De Recherche Scientifique
Bromoform-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Used in drug development and pharmacokinetics to study the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled polymers and materials for various industrial applications.
Mécanisme D'action
The mechanism of action of Bromoform-13C involves its interaction with molecular targets through its bromine atoms. It can inhibit specific biochemical pathways, such as methanogenesis, by interfering with the synthesis of coenzyme-M, a key enzyme in the final step of methanogenesis . The isotopic labeling allows for precise tracking and analysis of its interactions and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloroform-13C (13CHCl3)
- Dibromomethane-13C (13CH2Br2)
- Tetrabromomethane-13C (13CCBr4)
Uniqueness
Bromoform-13C is unique due to its three bromine atoms, which provide distinct reactivity and properties compared to other haloforms. Its high density and refractive index make it suitable for specific applications in research and industry. The isotopic labeling further enhances its utility in detailed molecular studies .
Propriétés
IUPAC Name |
tribromo(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr3/c2-1(3)4/h1H/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKBFYAXUHHXCS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486626 | |
| Record name | Bromoform-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72802-81-4 | |
| Record name | Bromoform-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoform-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


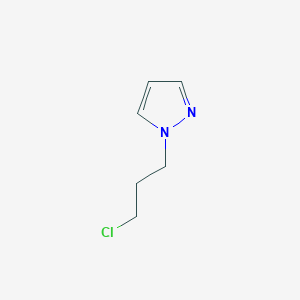
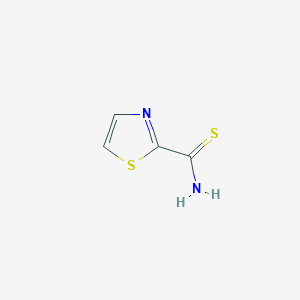
![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)

![1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1601898.png)

